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Compound of Interest

Compound Name: Cellulose acetate phthalate

Cat. No.: B8822715 Get Quote

For decades, Cellulose Acetate Phthalate (CAP) has been a cornerstone in pharmaceutical

formulation, primarily as a functional excipient for enteric drug delivery. Its unique pH-

dependent solubility profile ensures the protection of acid-labile drugs from the harsh gastric

environment and prevents gastric irritation from certain medications. This technical guide

provides an in-depth exploration of the history, development, physicochemical properties, and

diverse applications of CAP in the pharmaceutical industry, tailored for researchers, scientists,

and drug development professionals.

A Historical Perspective: From Discovery to
Pharmaceutical Staple
The journey of cellulose acetate, the precursor to CAP, began in 1865 when French chemist

Paul Schützenberger first synthesized it. However, it wasn't until 1903 that the first soluble

forms were developed. The subsequent development of cellulose acetate for various

applications, including photographic film, laid the groundwork for its pharmaceutical debut.

The critical innovation for pharmaceutical applications came with the introduction of the

phthalate group, rendering the polymer insoluble in acidic conditions but soluble in the mildly

acidic to neutral environment of the small intestine. While the exact timeline of its initial

synthesis is not extensively documented in readily available literature, a significant patent for

the manufacture of high phthalyl content cellulose acetate phthalate was filed in the late

1960s, indicating its established use by that time.[1] Today, CAP is a well-established and
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widely used excipient, included in the FDA Inactive Ingredients Guide and licensed for use in

nonparenteral medicines in the UK.[2]

Below is a timeline highlighting the key milestones in the development of cellulose acetate and

its phthalate derivative:

19th Century
20th Century Present Day

1865: Paul Schützenberger
first prepares cellulose acetate.

1903: First soluble forms of
cellulose acetate invented.

1919: First commercial cellulose-based
yarn, 'Celanese', introduced.

Late 1940s - Early 1950s:
Cellulose acetate phthalate

developed and introduced as an
enteric coating material.

1969: Key patent filed for the
manufacture of high phthalyl

content CAP.

Present: Widespread use as a
pharmaceutical excipient for

enteric coatings and controlled
release formulations.

Click to download full resolution via product page

Caption: A timeline of the key development milestones of cellulose acetate and CAP.

Physicochemical Properties of Cellulose Acetate
Phthalate
The functionality of CAP is intrinsically linked to its physicochemical properties, which are

determined by the degree of substitution of acetyl and phthalyl groups on the cellulose

backbone. These properties are critical for its performance as an enteric coating and in other

pharmaceutical applications.
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Property Value References

Appearance

White to off-white, free-flowing

powder, granules, or flakes.[2]

[3]

[2][3]

Odor and Taste

Odorless and tasteless, though

may have a faint odor of acetic

acid.[3]

[3]

Melting Point 192°C [2]

Glass Transition Temperature

(Tg)
160-170°C [2]

Density (bulk) 0.260 g/cm³ [2]

Density (tapped) 0.266 g/cm³ [2]

Moisture Content
Typically around 2.2%, but it is

hygroscopic.
[2]

Solubility

Practically insoluble in water,

alcohols, and hydrocarbons.

Soluble in ketones, esters, and

certain solvent mixtures.

Soluble in aqueous buffers at

pH ≥ 6.0.[2]

[2]

pH Solubility ≥ 6.2 (in USP buffer solutions) [4]

Acetyl Content 21.5 - 26.0% [2][5]

Phthalyl Content 30.0 - 36.0% [2][5]

Viscosity
45 - 90 mPa·s (for a 15% w/v

solution)
[2][5]

Inherent Viscosity
0.2 - 0.6 dL/g (low viscosity

grades)
[6][7]

Molecular Weight (Weight

Average)
2,500 - 65,900 Da [8]
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Molecular Weight (Number

Average)
4,400 - 19,200 Da [8]

The Chemistry of Protection: Synthesis and pH-
Dependent Solubility
The synthesis of CAP involves the reaction of a partially substituted cellulose acetate with

phthalic anhydride.[3] This reaction is typically carried out in the presence of an organic solvent

and a basic catalyst.[3]

The mechanism of its pH-dependent solubility is central to its application as an enteric coating.

In the acidic environment of the stomach (pH 1-3), the phthalyl groups remain protonated and

non-ionized, rendering the polymer insoluble. As the dosage form transitions to the more

neutral pH of the small intestine (pH > 6), the carboxylic acid on the phthalyl group ionizes,

leading to the dissolution of the polymer and the release of the active pharmaceutical

ingredient (API).

Stomach (Acidic Environment, pH 1-3)

Small Intestine (Neutral Environment, pH > 6)

CAP (Phthalyl group is protonated)
-COOH

Insoluble Polymer
(Enteric protection)

CAP (Phthalyl group is deprotonated)
-COO⁻

Transit to Intestine

Soluble Polymer
(Drug release)
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Caption: pH-dependent solubility mechanism of Cellulose Acetate Phthalate.

Experimental Protocols: Synthesis and
Characterization
Synthesis of Cellulose Acetate Phthalate
A general procedure for the synthesis of CAP involves the following steps, as adapted from

various sources including patented methods:[1][6]
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Start: Cellulose Acetate

Dissolve Cellulose Acetate in Acetic Acid
(e.g., at 73°C for 4 hours)

Add Phthalic Anhydride and Sodium Acetate

React at elevated temperature
(e.g., 82°C for 4 hours)

Precipitate the product by adding water

Wash the precipitate to remove unreacted acids

Dry the purified Cellulose Acetate Phthalate

Final Product: CAP

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Cellulose Acetate Phthalate.

A more detailed experimental protocol, based on a patented method, is as follows:
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Dissolution of Cellulose Acetate: 3344 g of cellulose acetate (with a 32.0% acetyl content)

and 145 g of sodium acetate are added to 3583 g of acetic acid. The mixture is agitated for 4

hours at 73°C to dissolve the cellulose acetate.[6]

Reaction: To the dissolved cellulose acetate, 3780 g of phthalic anhydride and 1308 g of

sodium acetate are added. The temperature is adjusted to 83°C, and 1308 g of acetic

anhydride is added. The reaction is allowed to proceed for 4 hours at 82°C.[6]

Precipitation and Purification: The resulting CAP is precipitated by the addition of water,

followed by washing to remove unreacted starting materials and byproducts.

Drying: The purified CAP is then dried to obtain the final product.

Characterization of CAP and Enteric-Coated
Formulations
The quality and performance of CAP and the final enteric-coated dosage forms are assessed

using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability:

Purpose: To determine the presence of impurities such as free phthalic acid and to assess

the stability of CAP.

Method: A reversed-phase HPLC method is commonly employed.

Typical Parameters:

Column: C18 column (e.g., Phenomenex Luna C18).[9]

Mobile Phase: A gradient of phosphate buffer (pH 3.0) and methanol.[9]

Flow Rate: 1.0 mL/minute.[9]

Detection: UV detection at 275 nm.[9]

Injection Volume: 25 µL.[9]
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Column Temperature: 25°C.[9]

2. Dissolution Testing for Enteric Performance:

Purpose: To evaluate the acid resistance and subsequent drug release of the enteric-coated

dosage form.

Method: A two-stage dissolution test is typically performed as per USP guidelines.

Typical Protocol:

Acid Stage: The dosage form is placed in 0.1 N HCl for 2 hours to simulate the gastric

environment.

Buffer Stage: The medium is then changed to a phosphate buffer (pH 6.8) to simulate the

intestinal environment, and drug release is monitored over time.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

Purpose: To confirm the chemical identity of CAP and to investigate potential interactions

between the polymer and the API.

4. Scanning Electron Microscopy (SEM):

Purpose: To visualize the surface morphology of the enteric coating and to assess its

integrity.

Pharmaceutical Applications: Beyond Enteric
Coating
While enteric coating remains the primary application of CAP, its utility extends to other areas

of pharmaceutical formulation.

Microencapsulation: CAP is used to encapsulate drug particles, providing a pH-sensitive

release profile.[10] This is particularly useful for protecting sensitive APIs and for taste

masking.
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Matrix Binder: In tablet formulations, CAP can act as a binder that also imparts delayed-

release properties.

Controlled Release Formulations: By combining CAP with other polymers, formulators can

achieve more complex and controlled drug release profiles.[3]

Formulation of Enteric-Coated Tablets: A Practical
Workflow
The process of creating enteric-coated tablets using CAP involves several key steps, from the

preparation of the coating solution to the final characterization of the coated tablets.

Start: Tablet Cores

Prepare Coating Solution:
- Dissolve CAP in a suitable solvent (e.g., acetone/ethanol)

- Add plasticizer (e.g., diethyl phthalate)

Apply coating solution to tablet cores
in a coating pan or fluidized bed coater

Dry the coated tablets to remove the solvent

Characterize the Coated Tablets:
- Appearance and weight uniformity

- Coating thickness and integrity (SEM)
- Dissolution testing (USP)

Final Product: Enteric-Coated Tablets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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